Cas no 490028-22-3 (trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester)

トランスレスベラトロール ペンタ-O-アセチル-3-β-D-グルクロニド メチルエステルは、高純度の修飾レスベラトロール誘導体であり、アセチル化とグルクロン酸メチルエステル化を施すことで溶解性と安定性が大幅に向上しています。この化合物は、生体利用効率の改善を目的としたプロドラッグ設計に適しており、in vivo代謝研究や薬物送達システムの開発において有用です。特に、グルクロン酸部位の修飾により細胞膜透過性が最適化されており、標的組織への移行性が期待されます。分析化学的用途においても、標準品としての利用価値が高いです。

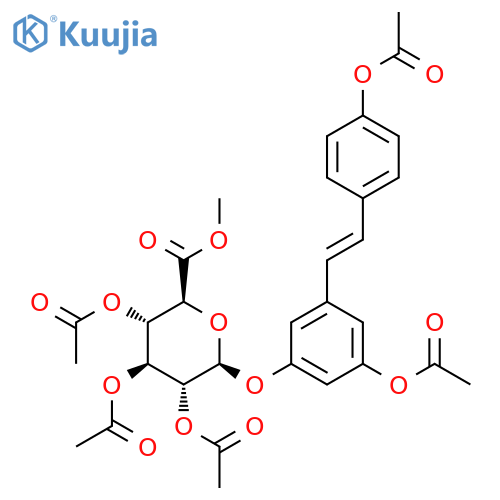

490028-22-3 structure

商品名:trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester

trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester 化学的及び物理的性質

名前と識別子

-

- trans Resveratrol Penta-O-acetyl-3-β-D-glucuronide Methyl Ester

- (E)-1-(3-acetoxy-5-(2,3,4-triacetyl-β-D-glucuronopyranosido)phenyl)-2-(4'-acetoxyphenyl)ethene methyl ester

- trans Resveratrol Pe

- TRANS RESVERATROL PENTA-O-ACETYL-3-B-D-GLUCURONIDE METHYL ESTER

- trans Resveratrol Penta-O-acetyl-3-Beta-D-glucuronide Methyl Ester

- TRANS RESVERATROL PENTA-O-ACETYL-3-SS-D-GLUCURONIDE METHYL ESTER

- DTXSID001104560

- (2S,3R,4S,5S,6S)-2-(3-Acetoxy-5-((E)-4-acetoxystyryl)phenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

- 3-(acetyloxy)-5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]phenyl-beta-D-Glucopyranosiduronic Acid Methyl Ester Triacetate;

- 490028-22-3

- I(2)-D-Glucopyranosiduronic acid, 3-(acetyloxy)-5-[(1E)-2-[4-(acetyloxy)phenyl]ethenyl]phenyl, methyl ester, 2,3,4-triacetate

- trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester

-

- インチ: InChI=1S/C31H32O14/c1-16(32)39-23-11-9-21(10-12-23)7-8-22-13-24(40-17(2)33)15-25(14-22)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3/b8-7+/t26-,27-,28,29-,31+/m0/s1

- InChIKey: QJSVFPKNACJMKM-OLADQFPFSA-N

- ほほえんだ: CC(=O)Oc1ccc(cc1)/C=C/c2cc(cc(c2)OC(=O)C)O[C@H]3[C@H]([C@H]([C@@H](C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

計算された属性

- せいみつぶんしりょう: 628.17900

- どういたいしつりょう: 628.17920569g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 14

- 重原子数: 45

- 回転可能化学結合数: 16

- 複雑さ: 1110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 176Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 694.8±55.0 °C at 760 mmHg

- フラッシュポイント: 287.8±31.5 °C

- ようかいど: Ethyl Acetate, Methanol

- PSA: 176.26000

- LogP: 2.77940

- じょうきあつ: 0.0±2.2 mmHg at 25°C

trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R150030-1mg |

trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester |

490028-22-3 | 1mg |

$ 242.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213072-1 mg |

trans Resveratrol Penta-O-acetyl-3-β-D-glucuronide Methyl Ester, |

490028-22-3 | 1mg |

¥3,234.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-213072-1mg |

trans Resveratrol Penta-O-acetyl-3-β-D-glucuronide Methyl Ester, |

490028-22-3 | 1mg |

¥3234.00 | 2023-09-05 | ||

| TRC | R150030-10mg |

trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester |

490028-22-3 | 10mg |

$ 1877.00 | 2023-09-06 |

trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

490028-22-3 (trans Resveratrol Penta-O-acetyl-3-b-D-glucuronide Methyl Ester) 関連製品

- 38963-95-0(Resveratroloside)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬